
4-(3-methylcyclopentyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylcyclopentyl)morpholine is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a cyclic amine that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(3-methylcyclopentyl)morpholine has been extensively studied for its potential applications in scientific research. It has shown promising results in medicinal chemistry, where it has been used as a lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for the study of various biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 4-(3-methylcyclopentyl)morpholine is complex and varies depending on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-methylcyclopentyl)morpholine in lab experiments include its high purity and stability, which make it a reliable tool compound for the study of various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are numerous future directions for the study of 4-(3-methylcyclopentyl)morpholine. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its interactions with other biomolecules, such as proteins and nucleic acids. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to improved yields and purity of the product. Finally, the study of the potential applications of this compound in other fields, such as materials science and catalysis, could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis method of 4-(3-methylcyclopentyl)morpholine is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 3-methylcyclopentanone with morpholine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. Other methods of synthesis include the use of different catalysts, solvents, and reaction conditions to optimize the yield and purity of the product.
Propriétés
IUPAC Name |
4-(3-methylcyclopentyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9-2-3-10(8-9)11-4-6-12-7-5-11/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJNPYTOIGCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

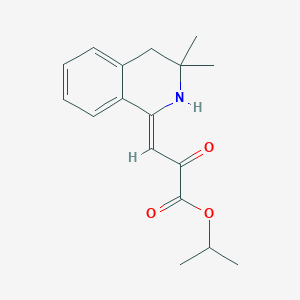
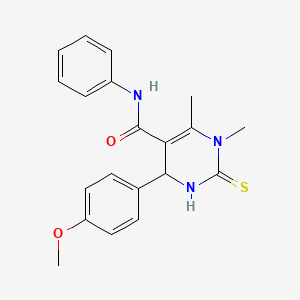
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)
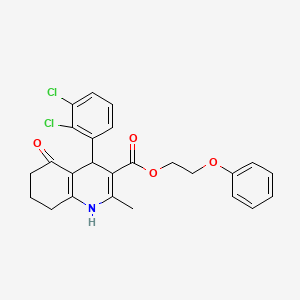
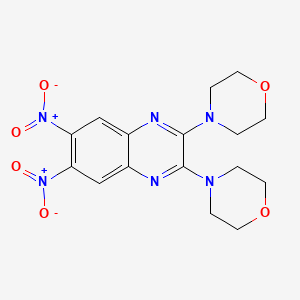
![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
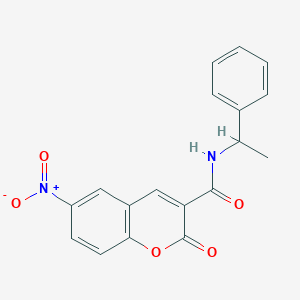
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)

![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)
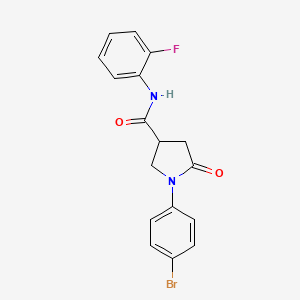
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)